molecular formula C8H5NO4 B3278699 5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 681247-16-5

5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B3278699
M. Wt: 179.13 g/mol
InChI Key: QBKRVPYKWDMBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione” is similar to the one you’re asking about . It has a molecular weight of 179.13 and its IUPAC name is 6-hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione . Another related compound is “1H-Benzo[d][1,3]oxazine-2,4-dione” with a CAS No. 118-48-9 .


Molecular Structure Analysis

The InChI Code for “6-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione” is 1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) . For “1H-Benzo[d][1,3]oxazine-2,4-dione”, the InChI Key is TXJUTRJFNRYTHH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The “1H-Benzo[d][1,3]oxazine-2,4-dione” has a molecular weight of 163.13 . It has a high GI absorption and is a CYP1A2 inhibitor . Its water solubility is calculated to be 1.26 mg/ml .

Safety And Hazards

The “1H-Benzo[d][1,3]oxazine-2,4-dione” has a safety signal word of “Warning” and hazard statements H317-H319 .

properties

IUPAC Name

5-hydroxy-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,10H,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKRVPYKWDMBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)OC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30709852
Record name 5-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

681247-16-5
Record name 5-Hydroxy-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30709852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of Example 385A (1.93 g, 10 mmol) in dichloromethane (100 mL) was treated with AlCl3 (2.6 g, 20 mmol), stirred at room temperature overnight, treated slowly with brine (100 mL) while vigorously stirring, and extracted with ethyl acetate. The desired product was obtained as a white solid after evaporation of the solvent. Yield: 1.74 g, 97.2%. 1H NMR (DMSO-d6) δ 6.55 (d, 1H), 6.65 (d, 1H), 7.50 (t, 1H), 10.35 (s, 1H), 11.62 (br s, 1H); MS (ESI(−)) m/e 178 (M−H)−.
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 4
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.